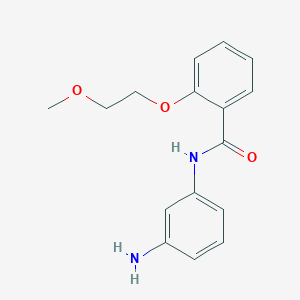

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide

描述

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 2-(2-methoxyethoxy) group at the ortho position and a 3-aminophenyl moiety attached via an amide linkage. This compound is structurally tailored to combine the electronic effects of the methoxyethoxy chain with the hydrogen-bonding capability of the amino group.

属性

IUPAC Name |

N-(3-aminophenyl)-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-9-10-21-15-8-3-2-7-14(15)16(19)18-13-6-4-5-12(17)11-13/h2-8,11H,9-10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOFHWPVZLFJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- CAS Number : 1020722-80-8

The compound features an amine group and a methoxyethoxy side chain, which contribute to its biological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In various studies, derivatives of benzamide compounds have shown promising results against different cancer cell lines, suggesting a potential for this compound in cancer therapeutics.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of benzamide derivatives, this compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer). The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. Molecular modeling studies suggest that the compound binds effectively to the active sites of key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure significantly influence biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish the binding affinity to target proteins.

Inhibition of Enzymatic Activity

This compound has also been evaluated for its inhibitory effects on various enzymes linked to disease processes such as inflammation and thrombosis. For example, it was found to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which is implicated in cancer progression.

| Enzyme | IC50 (mM) | Effect |

|---|---|---|

| h-NTPDase1 | 0.72 ± 0.11 | Inhibition |

| h-NTPDase2 | 0.27 ± 0.08 | Selective inhibition |

| h-NTPDase3 | 1.49 ± 0.51 | Moderate inhibition |

相似化合物的比较

Key Observations :

- Substituent Position: The meta-amino group in the target compound may enhance hydrogen bonding compared to para-substituted analogues (e.g., ).

- Ether Chains : The 2-methoxyethoxy group improves solubility relative to hydroxyl or methyl groups, as seen in THHEB and methyl-substituted derivatives .

- Electron-Withdrawing Groups : Nitazoxanide’s nitro group confers antiparasitic activity, contrasting with the electron-donating methoxyethoxy group in the target compound .

Antimicrobial and Anticancer Activity

- Azetidinone-Benzamide Hybrids: Derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli), attributed to the chloro and azetidinone groups . The target compound lacks these groups, suggesting divergent activity.

- Sigma Receptor Ligands : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) show high tumor uptake in prostate cancer models (Bmax: 1,800 fmol/mg protein), driven by piperidinyl and iodinated aromatic groups . The absence of such groups in the target compound may limit sigma receptor affinity.

Antioxidant Activity

- THHEB : Demonstrates IC₅₀ values of 22.8 µM (DPPH) and 2.5 µM (superoxide radical), outperforming ascorbic acid . The target compound’s methoxyethoxy group may reduce radical scavenging compared to THHEB’s hydroxyl-rich structure.

- Thiourea-Benzamides: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide shows 86.6% lipid peroxidation inhibition, highlighting the role of hydroxyl groups .

Physicochemical Properties

准备方法

Acyl Chloride Coupling Method

One of the most reliable routes involves the reaction of a 2-(2-methoxyethoxy)benzoyl chloride with 3-aminophenyl derivatives under basic conditions.

- Dissolve 3-aminophenyl compound and potassium carbonate in anhydrous tetrahydrofuran (THF) at 0°C.

- Add 2-(2-methoxyethoxy)benzoyl chloride dropwise while maintaining the temperature.

- Stir the mixture at 0°C for 30–45 minutes to 1 hour.

- Quench the reaction by adding to cold aqueous sodium bicarbonate solution.

- Isolate the precipitated product by filtration.

- Purify by recrystallization or chromatography.

This method yields the target benzamide with high purity and good yield (typically >80%) as reported in related benzamide syntheses.

Ester-Amine Transamidation Approach

Alternatively, methyl esters of 2-(2-methoxyethoxy)benzoic acid can be reacted with 3-aminophenyl compounds in the presence of a base and a suitable solvent (e.g., ethylene glycol or THF) under reflux conditions.

- The ester is heated with excess amine and base (e.g., N,N-diethylethylenediamine or potassium carbonate) at elevated temperatures (100–120°C).

- The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming the amide.

- After completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration.

- Further purification is achieved by washing and drying.

This method is exemplified in the preparation of related benzamides with amino substitutions, yielding 80–90% product.

Key Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | THF, ethylene glycol, dichloromethane | Choice depends on solubility and reactivity |

| Base | Potassium carbonate, triethylamine | Neutralizes HCl formed, facilitates coupling |

| Temperature | 0°C to 120°C | Low temp for acyl chloride coupling; higher for ester amidation |

| Reaction time | 30 min to 3 hours | Longer for ester amidation |

| Work-up | Quenching with NaHCO3 solution | Precipitates product for isolation |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | 80–90% | High yields reported in literature |

Representative Experimental Procedure (Adapted from Literature)

| Step | Description |

|---|---|

| 1 | To a stirred solution of 3-aminophenyl compound (1.8 mmol) and potassium carbonate (9 mmol) in 12 mL THF at 0°C, add 2-(2-methoxyethoxy)benzoyl chloride (2.2 mmol) dropwise. |

| 2 | Stir the reaction mixture at 0°C for 45 minutes. |

| 3 | Add the reaction mixture dropwise into 12 mL of cold 10% sodium bicarbonate solution under stirring at 0°C. |

| 4 | Stir for an additional 30 minutes at 0°C. |

| 5 | Filter the precipitate formed and wash with cold water and hexane. |

| 6 | Dissolve the crude product in methanol/dichloromethane (50:50 v/v), concentrate under reduced pressure. |

| 7 | Suspend residue in cold water, add triethylamine, and extract with ethyl acetate (2 × 20 mL). |

| 8 | Wash combined organic layers with water, dry, and concentrate to yield this compound. |

| 9 | Purify by recrystallization if necessary. |

Analytical Data Supporting Preparation

| Analytical Technique | Observations/Results |

|---|---|

| Melting Point (M.P.) | Typically 149–152°C for related benzamides |

| NMR Spectroscopy | Presence of methoxyethoxy protons (~3.3–3.5 ppm), aromatic protons confirmed |

| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), NH bending (~3300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak consistent with C15H18N2O3 (approximate formula) |

| HPLC Purity | >95% purity using C18 reverse-phase column |

Research Findings and Notes

- The base-mediated acylation at low temperature (0°C) minimizes side reactions such as over-acylation or decomposition.

- The use of potassium carbonate or triethylamine effectively scavenges HCl and drives the reaction to completion.

- The ester-amide exchange method is advantageous when acyl chlorides are unstable or unavailable.

- The solubility of intermediates and products in solvents like THF and dichloromethane facilitates purification.

- The reaction yields are consistently high (80–90%) with proper temperature and stoichiometry control.

- The presence of the 2-(2-methoxyethoxy) substituent imparts solubility and potentially modulates biological activity.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl chloride coupling | 3-aminophenyl compound + 2-(2-methoxyethoxy)benzoyl chloride | THF, K2CO3, 0°C, 45 min | 81–89 | High yield, mild conditions | Requires acyl chloride preparation |

| Ester amidation (transamidation) | 3-aminophenyl compound + methyl 2-(2-methoxyethoxy)benzoate | Ethylene glycol or THF, reflux 100–120°C, 2–3 h | 80–86 | Avoids acyl chloride use | Higher temperature, longer time |

常见问题

Q. What are the established synthetic pathways for N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Protection of the amine group using N-Boc-2-aminoacetaldehyde under reductive amination conditions (NaCNBH₃/CHCl₃) .

- Step 2 : Coupling of the protected intermediate with 2-(2-methoxyethoxy)benzoyl chloride using DIPEA in dichloromethane at controlled temperatures (4°C to rt) .

- Step 3 : Deprotection of the Boc group using HCl in dioxane to yield the final compound . Modifications in substituents (e.g., methoxy, chloro) on the benzamide or aniline moieties can be adapted from analogous protocols .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 3.76 ppm for methoxy groups, δ 8.2–7.2 ppm for aromatic protons) .

- ESI-MS : Confirms molecular weight (e.g., m/z 361–450 range for related derivatives) .

- HPLC : Ensures purity (>95% area at 254 nm) using reverse-phase columns and acidic mobile phases .

- Elemental Analysis : Validates stoichiometric composition .

Q. What functional groups in this compound are critical for its reactivity?

The primary amine (–NH₂) on the phenyl ring enables conjugation or salt formation, while the methoxyethoxy side chain enhances solubility and influences electronic properties. The benzamide core facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Temperature Control : Lower temperatures (4°C) during acylation reduce side reactions like over-substitution .

- Catalyst Screening : Use Pt/C or Zn/Cu for selective reductions of nitro intermediates to amines .

- Purification : Employ gradient HPLC (e.g., 10–90% acetonitrile/0.1% TFA) to isolate high-purity fractions .

- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to acyl chloride to prevent unreacted starting material .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) on the benzamide ring to enhance binding affinity to parasitic enzymes (e.g., Trypanosoma brucei inhibitors) .

- Bioisosteric Replacement : Replace methoxyethoxy with benzyloxy or thioether groups to evaluate steric and electronic effects .

- Biological Assays : Test inhibitory activity (IC₅₀) against target enzymes and correlate with logP values to assess lipophilicity-activity relationships .

Q. How do divergent reaction mechanisms impact functionalization of benzamide derivatives?

- Organometallic Pathways : Under basic conditions, Cu(II)-mediated C–H methoxylation proceeds via directed activation at the benzamide group .

- Single-Electron Transfer (SET) : Under acidic conditions, nondirected chlorination occurs via radical intermediates .

- Implications : Mechanistic divergence necessitates pH control to steer product selectivity (e.g., methoxylation vs. chlorination) .

Q. How can computational tools predict reactivity and stability of this compound?

- DFT Calculations : Model transition states for key reactions (e.g., acylation) to identify energy barriers and optimize conditions .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., parasitic enzymes) to guide SAR .

- Degradation Prediction : Use QSPR models to forecast hydrolysis susceptibility of the methoxyethoxy chain under physiological pH .

Q. What methodologies resolve discrepancies in biological activity data from different purification techniques?

- Purity-activity Correlation : Compare HPLC-purified batches (>99% purity) with crude samples to isolate bioactive species .

- Byproduct Identification : Use UHPLC-MS/MS to detect degradation products (e.g., deaminated derivatives) that may antagonize activity .

- Dose-Response Refinement : Re-evaluate IC₅₀ values using purified samples to eliminate false positives/negatives .

Q. How are crystallographic techniques applied to study benzamide derivatives?

Q. How can isotopic labeling track the pharmacokinetic profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。